molecular formula C24H20N4OS B2493257 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 391866-62-9

3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No. B2493257
CAS RN: 391866-62-9
M. Wt: 412.51
InChI Key: IGWVTSZHQKFZBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines generally involves multi-step chemical reactions starting from basic heterocyclic compounds. Abdelhamid et al. (2008) described a method for synthesizing thieno[2,3-b]pyridines from 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile, which could be related to the synthesis pathway of our compound of interest (Abdelhamid, Ismail, Abdel-Gawad, Ghorab, & Abdel‐Aziem, 2008).

Molecular Structure Analysis

The structural determination of such compounds typically employs X-ray crystallography. Moustafa and Girgis (2007) conducted X-ray structural analysis on related thieno[2,3-b]pyridine compounds, providing insights into their molecular configurations, bond lengths, and angles, which are crucial for understanding the molecular structure of "3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile" (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Thieno[2,3-b]pyridines undergo various chemical reactions that enable the derivation of numerous functionalized compounds. Abdel-rahman et al. (2003) explored reactions of thieno[2,3-b]pyridines to synthesize new pyridothienopyrimidines, demonstrating the chemical versatility of these compounds (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Physical Properties Analysis

The physical properties of thieno[2,3-b]pyridines, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies by Dyachenko et al. (2019) on related compounds provide valuable data on these aspects, which can be extrapolated to understand the physical properties of our compound of interest (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are key for the application of thieno[2,3-b]pyridines in various fields. The synthesis and reactivity studies by Katritzky et al. (1995) offer insights into the chemical behavior of similar compounds, which is relevant for understanding the chemical properties of "3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile" (Katritzky, Rachwał, Smith, & Steel, 1995).

properties

IUPAC Name

3,6-diamino-2-benzoyl-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-13(2)14-8-10-15(11-9-14)18-17(12-25)23(27)28-24-19(18)20(26)22(30-24)21(29)16-6-4-3-5-7-16/h3-11,13H,26H2,1-2H3,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWVTSZHQKFZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile

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